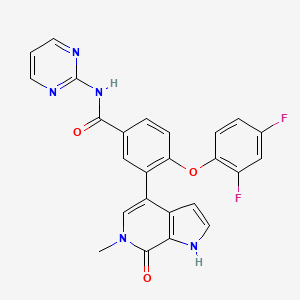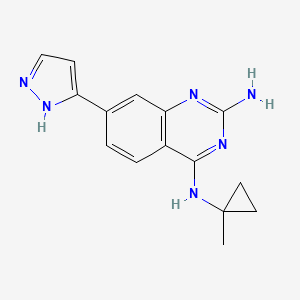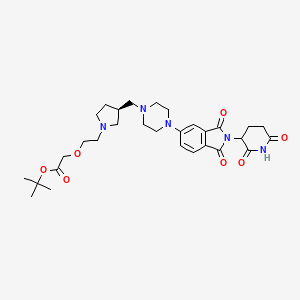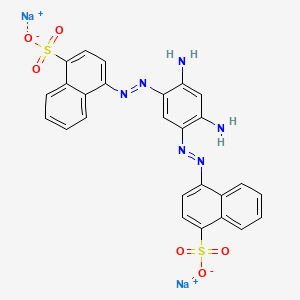
Acid Brown 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Brown 5: is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is often used to dye materials that require a stable and long-lasting hue. The chemical formula for this compound is C26H18N6Na2O6S2 , and it has a molecular weight of 620.57 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Brown 5 typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process usually starts with the sulfonation of aromatic compounds, followed by diazotization and coupling reactions. The final product is then purified and dried to obtain the dye in its usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Acid Brown 5 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different by-products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Acid Brown 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Wirkmechanismus
The mechanism by which Acid Brown 5 exerts its effects involves its interaction with various molecular targets. The dye can bind to proteins and other macromolecules, altering their structure and function. This interaction can lead to changes in the color and properties of the materials being dyed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acid Brown 4
- Acid Brown 6
- Acid Brown 7
Comparison
Compared to other similar compounds, Acid Brown 5 is unique in its stability and colorfastness. It provides a more consistent and long-lasting color, making it a preferred choice in many industrial applications.
Eigenschaften
Molekularformel |
C26H18N6Na2O6S2 |
|---|---|
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


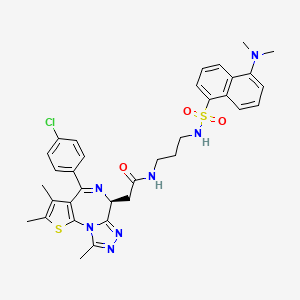
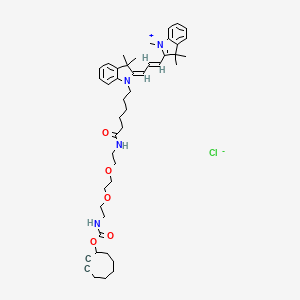
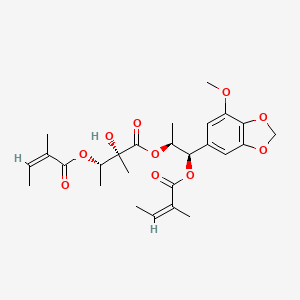





![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
